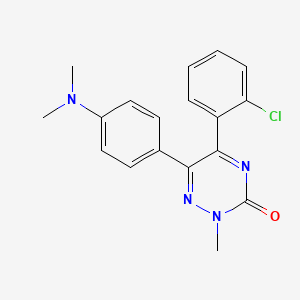
5-Bromo-3-(3-(dimethylamino)azetidin-1-ylsulfonyl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-(3-(dimethylamino)azetidin-1-ylsulfonyl)pyridin-2-amine is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom, a dimethylamino group, and an azetidinylsulfonyl group attached to a pyridine ring
Méthodes De Préparation
One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction is carried out under mild conditions using palladium catalysts and boron reagents . Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.
Analyse Des Réactions Chimiques
5-Bromo-3-(3-(dimethylamino)azetidin-1-ylsulfonyl)pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction and conditions employed.
Applications De Recherche Scientifique
5-Bromo-3-(3-(dimethylamino)azetidin-1-ylsulfonyl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mécanisme D'action
The mechanism of action of 5-Bromo-3-(3-(dimethylamino)azetidin-1-ylsulfonyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, affecting their activity and leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 5-Bromo-3-(3-(dimethylamino)azetidin-1-ylsulfonyl)pyridin-2-amine include other pyridine derivatives with different substituents. Some examples are:
- 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine
- 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)pyridine
- 5-Bromo-N-methyl-3-nitropyridin-2-amine
These compounds share a similar pyridine core but differ in their substituents, which can significantly affect their chemical properties and applications
Propriétés
Formule moléculaire |
C10H15BrN4O2S |
|---|---|
Poids moléculaire |
335.22 g/mol |
Nom IUPAC |
5-bromo-3-[3-(dimethylamino)azetidin-1-yl]sulfonylpyridin-2-amine |
InChI |
InChI=1S/C10H15BrN4O2S/c1-14(2)8-5-15(6-8)18(16,17)9-3-7(11)4-13-10(9)12/h3-4,8H,5-6H2,1-2H3,(H2,12,13) |
Clé InChI |
ZFGIKKUNJIAYIZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1CN(C1)S(=O)(=O)C2=C(N=CC(=C2)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




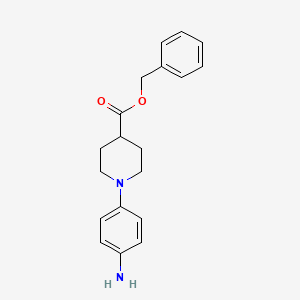
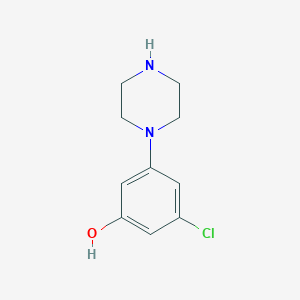

![6-Bromo-1-ethyl-5-methoxy-1H-imidazo[4,5-b]pyridine](/img/structure/B13922947.png)
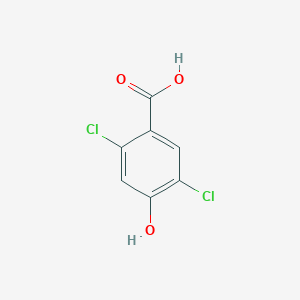
![6,8-Dichloro-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one](/img/structure/B13922966.png)
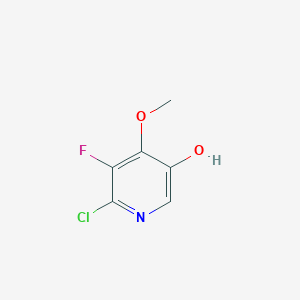
![Methyl 2-mercaptobenzo[D]thiazole-5-carboxylate](/img/structure/B13922973.png)
![N-(4-Isopropylphenyl)dibenzo[b,d]furan-4-amine](/img/structure/B13922984.png)
